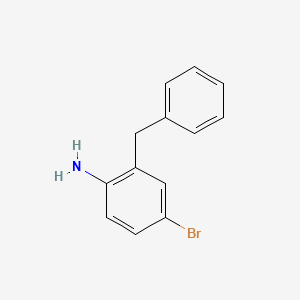

2-Benzyl-4-bromoaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzyl-4-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIADYBWNQHGRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517779 | |

| Record name | 2-Benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86233-09-2 | |

| Record name | 2-Benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyl 4 Bromoaniline and Its Precursors/analogues

Alkylation Strategies in Bromoanilines

Alkylation of bromoanilines can theoretically proceed via N-alkylation to form N-benzylated products or C-alkylation to directly form a C-C bond on the aromatic ring. However, these approaches are often complicated by issues of selectivity and unexpected rearrangements.

Direct N-alkylation of anilines with alkyl halides is a common method for preparing secondary and tertiary amines. researchgate.net For bromoanilines, this involves reaction with a benzylating agent like benzyl (B1604629) bromide. The reaction is typically promoted by a base to neutralize the hydrogen halide formed during the substitution. Cesium carbonate (Cs2CO3) in a solvent like N,N-dimethylformamide (DMF) has been shown to be effective for the selective mono-N-alkylation of various anilines, including deactivated ones such as p-bromoaniline. researchgate.net This method often suppresses the over-alkylation that can lead to tertiary amines. researchgate.net

Transition-metal catalysts have also been employed for the N-alkylation of anilines with alcohols. acs.org Iridium and Ruthenium complexes, in particular, have proven to be effective catalysts for this transformation. acs.org For instance, niobium oxide has been used as a solid catalyst for the N-alkylation of aniline (B41778) with benzyl alcohol, achieving high conversion and yield under optimized conditions (180 °C, 1 MPa N2, 4 h). sioc-journal.cn

Direct C-alkylation of anilines, such as a Friedel-Crafts reaction, is generally challenging. The Lewis acid catalyst required for the reaction (e.g., AlCl₃) tends to form a complex with the basic lone pair of the aniline's amino group. openochem.orgadichemistry.com This deactivates the aromatic ring towards electrophilic substitution and can prevent the desired reaction from occurring. adichemistry.com

While Friedel-Crafts alkylation is a powerful tool for forming C-C bonds on aromatic rings, its incompatibility with free amino groups makes it an unsuitable direct method for the C-benzylation of bromoanilines without prior protection of the amine. openochem.org

An important consideration in the alkylation of haloanilines is the potential for intramolecular rearrangements. A notable example is the Hofmann-Martius rearrangement, where an N-alkylated aniline rearranges to form ortho- or para-aryl-alkylated anilines under acidic and thermal conditions. wikipedia.org The mechanism involves the dissociation of the N-alkyl group to form a carbocation, which then attacks the aniline ring in a process similar to a Friedel-Crafts alkylation. wikipedia.org

More specific to the target compound's precursors, research has uncovered an unexpected rearrangement during the N-alkylation of 2-bromoaniline (B46623). lookchem.comnih.gov Attempted dibenzylation of 2-bromoaniline with benzyl bromide and potassium carbonate (K₂CO₃) in DMF resulted not in the expected N,N-dibenzyl-2-bromoaniline, but in the rearranged isomer, N,N-dibenzyl-4-bromoaniline, in significant yield (66%). lookchem.comnih.gov

The proposed mechanism for this bromine migration involves the in-situ generation of hydrobromic acid (HBr) from the initial N-alkylation step. lookchem.com This acid then facilitates a series of equilibria involving protonation, debromination to form species like N-benzylaniline, and subsequent rebromination by Br₂ (formed from HBr). lookchem.comnih.gov The thermodynamically more stable 4-bromo isomer is ultimately favored. lookchem.com Studies showed that this rearrangement is dependent on the nature of the halide; using benzyl chloride did not induce the rearrangement, nor did reacting 2-chloroaniline (B154045) with benzyl bromide, highlighting the role of HBr and the C-Br bond lability. lookchem.com

| Aniline Substrate | Benzylating Agent | Primary Product | Rearrangement Observed |

|---|---|---|---|

| 2-Bromoaniline | Benzyl Bromide | N,N-Dibenzyl-4-bromoaniline | Yes |

| 2-Bromoaniline | Benzyl Chloride | N,N-Dibenzyl-2-bromoaniline | No |

| 2-Chloroaniline | Benzyl Bromide | N,N-Dibenzyl-2-chloroaniline | No |

Reductive Amination for Benzyl-Aniline Moiety Formation

Reductive amination provides a reliable alternative for forming the N-benzyl-aniline bond, avoiding the rearrangement issues associated with direct alkylation. organic-chemistry.org This one-pot method typically involves the reaction of an aniline with an aldehyde (benzaldehyde in this case) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

A variety of reducing systems can be employed. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent, often used in conjunction with an activator. organic-chemistry.org For example, a system of Zn(BH₄)₂ and MgBr₂ in THF has been used for the reductive amination of various aldehydes and anilines. orientjchem.org In a model reaction, this system converted benzaldehyde (B42025) and 4-bromoaniline (B143363) into N-benzyl-4-bromoaniline with an 87% yield in just 20 minutes at room temperature. orientjchem.org Other effective systems include NaBH₄ with gallium hydroxide (B78521) (Ga(OH)₃) in acetonitrile (B52724), which can produce N-benzylaniline from aniline and benzaldehyde in 94% yield within 15 minutes. orientjchem.org

| Aniline | Reducing System | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Aniline | Zn(BH₄)₂ / MgBr₂ | THF | 25 | 90 |

| 4-Bromoaniline | Zn(BH₄)₂ / MgBr₂ | THF | 20 | 87 |

| 4-Methoxyaniline | Zn(BH₄)₂ / MgBr₂ | THF | 20 | 90 |

| 4-Methylaniline | Zn(BH₄)₂ / MgBr₂ | THF | 20 | 83 |

Cross-Coupling Reactions in Constructing the 2-Benzyl-4-bromoaniline Framework

Modern synthetic chemistry offers powerful tools for C-C bond formation, among which palladium-catalyzed cross-coupling reactions are preeminent.

The Suzuki-Miyaura cross-coupling reaction, which joins an organohalide with an organoboron compound, is a highly effective method for constructing the 2-benzyl-aniline core structure. nih.gov This approach is particularly valuable because it directly forms the key aryl-benzyl bond with high precision.

Recent research has focused on developing Suzuki-Miyaura reactions for challenging substrates, such as unprotected ortho-bromoanilines. nih.govrsc.orgresearchgate.net A successful protocol was developed for coupling unprotected ortho-bromoanilines with various boronic esters, including benzyl boronic esters, to provide direct access to 2-benzylated anilines. nih.govrsc.org The reaction optimization studies identified a highly effective catalyst system. The initial attempt using Pd(dppf)Cl₂ and K₂CO₃ gave only an 11% yield. nih.gov However, significant improvement was achieved by screening different palladium catalysts, ligands, bases, and solvents.

The optimized conditions for coupling an ortho-bromoaniline with a benzylboronate ester were found to be Pd₂(dba)₃ as the palladium source, RuPhos as the ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in a dioxane/water solvent mixture at 90 °C. rsc.orgresearchgate.net This system provided the desired 2-benzylated aniline products in good to excellent yields, demonstrating the robustness and utility of this method for accessing the 2-benzyl-aniline scaffold. nih.govresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 11 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane/H₂O | 90 | 85 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 81 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 79 |

| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane/H₂O | 90 | 47 |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 69 |

Heck Cross-Coupling Applications with Brominated Anilines

The Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. A variant, the Heck-Matsuda reaction, utilizes more reactive aryl diazonium salts, which can be generated from anilines. acs.org This approach offers a powerful method for functionalizing brominated anilines.

A key advantage of this method is its chemoselectivity. For instance, in anilines containing both bromine and iodine, the process can be directed to selectively couple at the diazonium group (derived from the amine), leaving the bromo-substituent intact for subsequent transformations. acs.org This allows for a stepwise, orthogonal functionalization of the aromatic ring. acs.org The reaction of 4-bromoaniline can be scaled up to produce multi-gram quantities of Heck products, such as methyl (E)-3-(4-bromophenyl)acrylate, which can then undergo further cross-coupling at the bromine position. acs.org

While unprotected anilines can be used in Heck couplings, the amino group can sometimes interfere with the palladium catalyst. researchgate.net In such cases, protecting the amine may be necessary. However, successful couplings have been reported with unprotected substrates, particularly when the amino group is sterically hindered. researchgate.net A range of palladium catalysts can be employed, with bulky phosphine (B1218219) ligands often favoring the reaction. researchgate.net

Table 1: Selected Catalyst Systems for Heck Reactions with Bromoanilines

| Catalyst System | Substrate Example | Reaction Conditions | Outcome | Reference |

| Pd/C | 4-Bromo-2,6-dimethylaniline | Acrylonitrile, 190°C | Ligandless coupling achieved. | researchgate.net |

| Pd₂(dba)₃ | 2-Sulfonatobenzenediazonium (from aniline) | 3,3,3-Trifluoropropene, HOAc, 15°C | Heck product formed, catalyst reusable for subsequent hydrogenation. | rug.nl |

| Pd(OAc)₂/o-Tol₃P | 4-Bromobenzocyclobutene | Tetramethyldivinyldisiloxane, DMF-H₂O, KOAc | Formation of monomers for cross-linking applications. | rug.nl |

| Polymer-supported nitrite (B80452) / p-TsOH / Pd(OAc)₂ | 4-Bromoaniline | Acrylates, Styrenes | One-pot tandem diazotization and Heck-Matsuda coupling. | acs.org |

Negishi Cross-Coupling Strategies with Aryl Bromides

The Negishi cross-coupling reaction provides another powerful route for forming C-C bonds, pairing an organic halide with an organozinc reagent in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is highly versatile and is widely used in the synthesis of complex molecules and unnatural amino acids. wikipedia.orgrsc.org

The reaction is effective with a range of aryl halides, including aryl bromides. rsc.org While aryl iodides often lead to higher yields, aryl bromides are generally more cost-effective and readily available, making them attractive for large-scale synthesis. rsc.org Palladium catalysts, in particular, demonstrate high functional group tolerance and typically provide higher chemical yields. wikipedia.org

Recent advancements have led to highly efficient catalyst systems for the Negishi coupling of aryl bromides. For example, palladium catalysts supported by bulky N-heterocyclic carbene (NHC) ligands have shown high reactivity and selectivity. chinesechemsoc.orgnih.gov These systems can facilitate the coupling of both electron-rich and electron-poor aryl bromides with various organozinc reagents under mild conditions, sometimes at room temperature. nih.govacs.org

Table 2: Examples of Negishi Cross-Coupling with Aryl Bromides

| Catalyst / Ligand | Aryl Bromide | Coupling Partner | Conditions | Yield | Reference |

| Pd(dppf)Cl₂ | 4-Bromobenzonitrile | (TMEDA)Zn(CF₂H)₂ | Dioxane, 100°C | 84% | acs.org |

| Pd₂(dba)₃ / XPhos | 4-Bromo-N,N-dimethylaniline | (TMEDA)Zn(CF₂H)₂ | Dioxane, 100°C | 92% | acs.org |

| CPhos-based Pd catalyst | 1-Bromo-4-butylbenzene | Prenylzinc bromide | THF, Room Temp, 30 min | 94% | nih.gov |

| Not specified | Nitro-substituted aryl bromides | Protected amino acid derivative | Not specified | Lower yields observed | rsc.org |

Functional Group Protection and Deprotection Strategies for Anilines

In multi-step synthesis, the reactivity of the amino group in anilines often necessitates the use of protecting groups. Protection masks the nucleophilicity of the amine, preventing it from participating in unwanted side reactions, while deprotection restores its original functionality at a later stage. organic-chemistry.org

N-Protection of Anilines (e.g., N-TBS)

The tert-butyldimethylsilyl (TBS) group is an effective protecting group for anilines. A highly efficient and chemoselective method for N-TBS protection has been developed that operates under exceptionally mild conditions. rsc.orgrsc.org This procedure involves the deprotonation of the aniline using methyllithium, followed by quenching with tert-butyldimethylsilyl chloride (TBS-Cl). researchgate.net

The reaction is notable for its use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), an environmentally friendly solvent alternative to THF, and its mild conditions (0°C, 30 minutes), which are significantly gentler than previously reported methods. rsc.orgrsc.org This protocol is compatible with a wide range of anilines, including those bearing sensitive electrophilic functional groups like esters, ketones, and nitriles, which remain unaffected during the reaction. rsc.org

Deprotection of the N-TBS group is also straightforward and efficient. Simply stirring the N-TBS-aniline with silica (B1680970) gel in an ethanol-water mixture effectively cleaves the silyl (B83357) group, regenerating the free aniline in near-quantitative yield. rsc.orgresearchgate.netchemicalbook.com

Table 3: Conditions for N-TBS Protection and Deprotection of Anilines

| Process | Reagents | Solvent | Temperature | Time | Outcome | Reference |

| Protection | MeLi, TBS-Cl | 2-MeTHF | 0°C | 30 min | High yields, chemoselective. | rsc.orgrsc.org |

| Deprotection | Silica gel | Ethanol-Water | Not specified | 2 h | Near-quantitative yields. | rsc.orgresearchgate.net |

Orthogonal Deprotection Techniques

An orthogonal protection strategy is a powerful concept in complex organic synthesis where multiple protecting groups are used, each of which can be removed by a specific set of reagents and conditions without affecting the others. organic-chemistry.orgthieme-connect.de This allows for the selective deprotection and reaction of one functional group while others remain shielded. organic-chemistry.org

For amines, several protecting groups form an orthogonal set, enabling sophisticated synthetic routes. The choice of group depends on its stability to the conditions required for other transformations in the synthetic sequence. A well-designed orthogonal strategy is crucial for efficiency, especially in peptide synthesis and the creation of complex natural products. thieme-connect.de

Table 4: Common Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | Stable to base, hydrogenolysis. | organic-chemistry.orgkuleuven.be |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) | Stable to acid, hydrogenolysis. | thieme-connect.deresearchgate.net |

| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. | organic-chemistry.orgresearchgate.net |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Stable to acid and base. | thieme-connect.desigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (2% in DMF) | Stable to TFA and piperidine. | sigmaaldrich.com |

Bromination Methods for Anilines and Related Intermediates

The bromination of aromatic rings is a fundamental transformation in organic synthesis, yielding valuable intermediates for cross-coupling reactions and the construction of pharmaceuticals. ccspublishing.org.cn However, the high electron density of the aniline ring makes it prone to over-halogenation and can lead to issues with regioselectivity, often producing a mixture of ortho and para isomers. beilstein-journals.org

Regioselective Para-Bromination Strategies

To overcome the challenges of selectivity, several methods have been developed to achieve preferential bromination at the para-position of the aniline ring. These strategies often employ milder conditions and specific catalytic systems to direct the electrophilic attack.

One effective approach involves the use of copper(II) bromide (CuBr₂) as both a bromine source and a catalyst. In ionic liquid solvents, CuBr₂ can achieve high yields and excellent regioselectivity for the para-bromination of unprotected anilines under mild conditions (room temperature). beilstein-journals.orgnih.gov An alternative copper-catalyzed system uses a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as an oxidant. thieme-connect.com This protocol is practical, uses inexpensive reagents, and provides good to excellent yields of the desired para-bromoaniline. thieme-connect.com

A metal-free alternative for para-bromination has also been developed, utilizing the organic dye Eosin Y as the bromine source in conjunction with Selectfluor. acs.orgnih.gov This reaction proceeds smoothly at room temperature and demonstrates excellent para-selectivity for a wide range of aniline derivatives. acs.org Mechanistic studies suggest the in-situ formation of a reactive intermediate, termed "Selectbrom," which is responsible for the unique regioselectivity. acs.orgnih.gov

Table 5: Comparison of Para-Bromination Methods for Anilines

| Method | Reagents | Key Features | Reference |

| Copper(II) Bromide | CuBr₂, Ionic Liquid | High regioselectivity for unprotected anilines; mild conditions. | beilstein-journals.orgnih.gov |

| Catalytic Copper | CuSO₄·5H₂O (cat.), NaBr, Na₂S₂O₈ | Uses catalytic amount of copper; readily available reagents. | thieme-connect.com |

| Metal-Free | Eosin Y, Selectfluor | Mild, metal-free conditions; excellent para-selectivity via "Selectbrom" intermediate. | acs.orgnih.gov |

Copper-Mediated Bromination Approaches

Copper-mediated methodologies present a significant class of reactions for the halogenation of aromatic compounds, including the synthesis of brominated anilines. These approaches are often favored due to the relatively low cost and toxicity of copper catalysts compared to other transition metals. The application of copper in bromination reactions can be broadly categorized into two main strategies: the use of stoichiometric amounts of copper(II) bromide (CuBr₂) as both the bromine source and a mediator, and the use of catalytic amounts of a copper salt in conjunction with another bromine source.

One of the direct methods for the bromination of anilines involves the use of copper(II) bromide. In this approach, CuBr₂ serves as the brominating agent and is thought to proceed via a copper-mediated oxidation of the aniline. beilstein-journals.orggoogle.com The reaction of an unprotected aniline with CuBr₂ can lead to the regioselective formation of the corresponding para-bromoaniline in high yields. beilstein-journals.orggoogle.com The use of ionic liquids as solvents has been shown to enhance the efficiency and regioselectivity of this reaction, providing a safer operational alternative to other methods. beilstein-journals.org For instance, the reaction of anilines with CuBr₂ in an ionic liquid can achieve high yields of the para-brominated product under mild conditions without the need for supplemental oxygen or gaseous HCl. beilstein-journals.org

A significant advancement in copper-mediated bromination is the development of catalytic systems. These methods are more atom-economical and environmentally benign as they require only a small amount of the copper catalyst. A practical procedure for the regioselective bromination of anilines utilizes a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in the presence of sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as an oxidant. thieme-connect.comthieme-connect.comsci-hub.se This system has proven effective for a variety of aniline substrates, preferentially yielding monobrominated products. thieme-connect.comsci-hub.se The reaction typically proceeds at low to ambient temperatures in a mixture of acetonitrile and water. thieme-connect.comsci-hub.se

The general applicability of this catalytic system to a range of anilines suggests its potential for the synthesis of this compound from 2-benzylaniline (B1266149). The benzyl group at the ortho position is not expected to interfere with the para-selective bromination, which is electronically favored due to the directing effect of the amino group.

A study on the copper/O₂-mediated oxidative C-C activation of nitriles also demonstrated a subsequent selective C-H bromination of anilines. nih.govacs.orgdp.tech In this system, after an initial acylation of the aniline, a Cu(II) precatalyst in combination with N-bromosuccinimide (NBS) generates a Cu(III)-Br species in situ, which then engages in selective electrophilic para- or ortho-C-H bromination. nih.govacs.org This further highlights the versatility of copper catalysts in mediating bromination reactions on aniline scaffolds.

While direct experimental data for the copper-mediated bromination of 2-benzylaniline to form this compound is not explicitly detailed in the surveyed literature, the established protocols for a wide array of substituted anilines provide a strong predictive framework for its successful synthesis. The reaction conditions from analogous copper-catalyzed brominations can be adapted for this specific transformation.

Below is an interactive data table summarizing typical conditions for copper-mediated bromination of anilines, which would be applicable for the synthesis of this compound.

| Catalyst System | Bromine Source | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity | Reference |

| CuSO₄·5H₂O (cat.) | NaBr | Na₂S₂O₈ | CH₃CN/H₂O | 7 - 25 | High | para-selective | thieme-connect.comsci-hub.se |

| CuBr₂ (stoich.) | CuBr₂ | - | Ionic Liquid | Room Temp | High | para-selective | beilstein-journals.org |

| Cu(II)/O₂ (cat.) | NBS | O₂ | Not specified | Not specified | Not specified | para/ortho | nih.govacs.org |

Applications As an Organic Building Block in Advanced Synthesis

Intermediates in Fine Chemical Synthesis

Role in Pharmaceutical Research

While direct therapeutic applications of 2-Benzyl-4-bromoaniline are not the primary focus, its role as an intermediate in the synthesis of potentially bioactive molecules is noteworthy. The bromoaniline scaffold is a common feature in many pharmacologically active compounds. For instance, derivatives of bromoaniline have been investigated for their potential antimicrobial and anti-inflammatory activities. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) analogs from p-bromoanilino acetohydrazide has yielded compounds with significant antibacterial and antifungal properties. nih.gov Furthermore, benzopyran derivatives, which can be synthesized using bromoaniline precursors, have shown a range of pharmacological activities, including antitumor and antimicrobial effects. gjesrm.com The presence of the bromine atom is often crucial for the observed biological activity. gjesrm.com

| Research Area | Precursor | Resulting Compound Class | Potential Biological Activity |

| Antimicrobial Agents | p-Bromoanilino acetohydrazide | 1,3,4-Oxadiazoles | Antibacterial, Antifungal nih.gov |

| Various Pharmacological Applications | 4-Bromoaniline (B143363) | Benzopyran Derivatives | Antitumor, Antimicrobial gjesrm.com |

Precursors for Agrochemicals

In the field of agrochemicals, bromoaniline derivatives are utilized as intermediates in the production of pesticides and herbicides. lookchem.com The chemical properties of these compounds can be leveraged to enhance the efficacy of the final agrochemical products. lookchem.com For example, di-brominated analogues exhibit increased lipophilicity, making them suitable for hydrophobic agrochemical formulations. The synthesis of N-substituted aniline (B41778) derivatives, a class to which this compound belongs, is a key step in creating new agrochemical agents.

Application in Dye and Pigment Manufacturing

Aniline derivatives are fundamental in the synthesis of azo dyes. The process typically involves diazotization of the aniline compound followed by a coupling reaction. While specific examples detailing the use of this compound in dye synthesis are not prevalent, the broader class of bromoanilines serves as important precursors in the manufacturing of dyes and pigments. lookchem.com The chemical structure of these precursors contributes to the color and stability of the final dye products used in textiles and other industries. lookchem.comsolubilityofthings.com

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com

Mannich Reaction Applications

The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. wikipedia.org It typically utilizes an aldehyde, a primary or secondary amine, and a ketone or another enolizable carbonyl compound. wikipedia.org Bromoaniline derivatives can participate in Mannich reactions to produce Mannich bases, which are compounds that have shown a broad spectrum of biological activities, including antibacterial and antitumor properties. nih.govgoogle.com For instance, the reaction of 4-bromoaniline with benzaldehyde (B42025) and 4-methylacetophenone in the presence of a catalytic amount of concentrated hydrochloric acid yields a Mannich base with potential anti-leukemia activity. google.com

A general scheme for a Mannich reaction involving a bromoaniline is as follows:

Aldehyde + Bromoaniline + Enolizable Carbonyl Compound → Mannich Base

Ligand Design in Metal Complexes

The nitrogen atom of the amino group and the potential for the aromatic ring to engage in π-stacking interactions make aniline derivatives, including this compound, suitable candidates for ligand design in coordination chemistry. Schiff bases derived from bromoanilines are particularly well-known for forming stable complexes with transition metals. vulcanchem.com These Schiff base ligands, formed by the condensation of a bromoaniline with an aldehyde or ketone, can coordinate with metal ions such as Cu(II) and Zn(II). nih.govacs.org The resulting metal complexes have been investigated for various applications, including their potential as catalysts and their antimicrobial properties. vulcanchem.comajol.info For example, a Schiff base derived from 4-bromoaniline and salicylaldehyde (B1680747) can form a tetra-coordinated complex with copper. nih.govacs.org

| Ligand Type | Metal Ion | Resulting Complex Geometry | Potential Application |

| Schiff Base from Bromoaniline | Cu(II) | Square-planar vulcanchem.comnih.govacs.org | Catalysis, Antimicrobial vulcanchem.com |

| Schiff Base from Bromoaniline | Zn(II) | Distorted tetrahedral nih.govacs.org | Sensing, Biological Interactions nih.gov |

Catalytic Strategies in the Chemistry of 2 Benzyl 4 Bromoaniline

Palladium-Catalyzed Processes

Ligand Design and Catalyst Optimization for Cross-Couplings

The success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is highly dependent on the design of the ligand coordinated to the palladium center. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the selectivity of the reaction.

For the Suzuki-Miyaura cross-coupling of ortho-bromoanilines, including derivatives similar to 2-benzyl-4-bromoaniline, the choice of ligand is critical to achieve high yields, especially when dealing with unprotected anilines which can be challenging substrates. nih.govrsc.org Research has shown that for the coupling of an unprotected ortho-bromoaniline with various boronic esters, traditional catalysts like Pd(dppf)Cl₂ can result in low yields. nih.gov However, the use of specialized palladacycle catalysts, such as CataXCium A Pd G3, has been shown to be uniquely effective, facilitating the coupling of benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic substituents with good to excellent yields. nih.govresearchgate.net The optimization of reaction conditions, including the choice of solvent and base, is also crucial. For instance, a switch from a dioxane/water system to 2-MeTHF as the solvent can lead to a significant increase in product yield. researchgate.net

In the context of the Heck reaction , which couples aryl halides with alkenes, the ligand influences the efficiency and regioselectivity of the transformation. organic-chemistry.orgwikipedia.org For aryl bromides, phosphine (B1218219) ligands are often employed to enhance catalyst activity. thieme-connect.de The development of N-heterocyclic carbene (NHC) palladium complexes has also provided highly active and recoverable catalysts for Heck reactions. divyarasayan.org

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The development of bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides under milder conditions. youtube.com These ligands facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com

A summary of catalyst systems for the Suzuki-Miyaura coupling of an ortho-bromoaniline is presented in the table below.

| Catalyst (mol%) | Ligand | Base | Solvent | Product Yield (%) |

| Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dioxane/H₂O | 11 |

| CataXCium A Pd G3 (5) | --- | K₃PO₄ | 2-MeTHF | 91 |

| Pd(OAc)₂ (5) | SPhos | K₃PO₄ | 2-MeTHF | <5 |

| Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | 2-MeTHF | <5 |

This data is based on the Suzuki-Miyaura coupling of a model unprotected ortho-bromoaniline substrate. nih.govresearchgate.net

Heterogeneous and Homogeneous Catalysis Approaches

Palladium catalysts can be employed in both homogeneous and heterogeneous systems. Homogeneous catalysts , where the catalyst is in the same phase as the reactants, generally exhibit high activity and selectivity under mild conditions. nih.gov However, the separation of the catalyst from the product can be challenging and costly, leading to potential contamination of the final product with residual palladium. nih.gov

To address these limitations, significant research has been dedicated to the development of heterogeneous palladium catalysts , where the catalyst is in a different phase, typically a solid, from the liquid or gaseous reactants. nih.gov These catalysts can be easily recovered by filtration and reused, making the process more economical and environmentally friendly. Common supports for heterogeneous palladium catalysts include activated carbon (Pd/C), silica (B1680970), and polymers. nih.gov

A key debate in the field is whether catalysis occurs on the surface of the solid (a truly heterogeneous process) or if palladium leaches into the solution and acts as a homogeneous catalyst. researchgate.net Regardless of the precise mechanism, supported palladium catalysts have proven effective in various cross-coupling reactions. For instance, palladium supported on polyaniline has been used for Suzuki-Miyaura coupling of bromoarenes in water. nih.gov

Copper-Mediated Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical and cost-effective alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds. nih.govbeilstein-journals.org These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often at elevated temperatures. nih.gov

For a substrate like this compound, copper-catalyzed intramolecular C-N coupling could be a viable strategy for the synthesis of carbazole (B46965) derivatives. While direct examples with this compound are not extensively reported, the copper-catalyzed cyclization of similar o-bromoarylamines to form benzimidazoles has been demonstrated. organic-chemistry.org These reactions can be performed under ligand-free conditions, further enhancing their practical appeal. organic-chemistry.org

The development of improved copper catalyst systems, including the use of ligands such as α-benzoin oxime, has expanded the scope of Ullmann-type couplings to a wider range of nucleophiles and (hetero)aryl halides under milder conditions. nih.gov

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. mdpi.com For aniline (B41778) derivatives, organocatalysts can be employed for various transformations, including electrophilic substitution and asymmetric additions.

The amino group in aniline is an activating, ortho-para directing group for electrophilic substitution reactions. researchgate.net While direct organocatalytic functionalization of the aromatic ring of this compound is not widely documented, related transformations on substituted anilines have been achieved. For example, the organocatalytic oxidation of substituted anilines to azoxybenzenes or nitro compounds has been developed using a 2,2,2-trifluoroacetophenone-mediated system. wikipedia.org

Furthermore, the enantioselective organocatalytic 1,4-addition of electron-rich benzenes, including aniline derivatives, to α,β-unsaturated aldehydes has been demonstrated using imidazolidinone catalysts. nih.gov This type of reaction opens up possibilities for the asymmetric functionalization of the aniline core.

Advanced Catalytic Systems

The quest for more efficient, selective, and recyclable catalysts has led to the development of advanced catalytic systems, with nanocatalysis being a prominent area of research.

Nanocatalysis (e.g., Palladium Nanocrystals on Covalent Organic Frameworks)

Nanocatalysts, particularly those involving palladium nanoparticles, offer high surface-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. A promising strategy involves the immobilization of palladium nanocrystals (Pd NCs) onto robust porous supports like covalent organic frameworks (COFs).

COFs are crystalline porous polymers with high surface areas and tunable structures, making them excellent supports for metal nanoparticles. wikipedia.orgnih.gov Palladium nanocrystals embedded in COFs (Pd@COF) have been shown to be highly efficient heterogeneous catalysts for C-C cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. wikipedia.orgnih.govyoutube.com These catalysts exhibit several advantages:

High Catalytic Activity: Pd@COF catalysts have demonstrated complete conversion in Heck cross-coupling reactions involving aryl bromides. wikipedia.orgsemanticscholar.org

Excellent Recyclability: These catalysts can be recovered and reused for multiple cycles without a significant loss of activity, and with minimal leaching of palladium into the reaction mixture. wikipedia.org

Broad Substrate Scope: They are effective for a wide range of aryl halides and alkenes. wikipedia.org

The synthesis of Pd@COF typically involves the in-situ growth of palladium nanocrystals within the pores of the COF, resulting in small and well-dispersed nanoparticles, often in the range of 1-5 nm. wikipedia.org

A summary of the performance of a Pd@COF catalyst in the Heck reaction is provided below.

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Styrene | Pd NCs@COF | DMF | 120 | 6 | >99 |

| 4-Bromotoluene | Styrene | Pd NCs@COF | DMF | 120 | 6 | >99 |

| 4-Bromobenzaldehyde | Styrene | Pd NCs@COF | DMF | 120 | 6 | >99 |

This data showcases the high efficiency of Pd NCs@COF catalysts for the Heck reaction with various substituted aryl bromides. wikipedia.org

Photocatalysis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, offering green and efficient pathways for the construction of complex molecular architectures. In the context of this compound derivatives, photocatalysis provides a potential route for intramolecular cyclization reactions to form valuable heterocyclic structures, such as phenanthridines. While direct photocatalytic applications on this compound are not extensively documented, the photocatalytic cyclization of structurally related 2-isocyanobiphenyls to phenanthridines is a well-established and relevant strategy. This approach could be applicable to derivatives of this compound, which can be envisioned as precursors to the corresponding 2-isocyanobiphenyl intermediates.

One of the most prominent photocatalytic methods for this transformation involves the use of organic dyes as photosensitizers, such as Eosin Y and Rose Bengal. bohrium.commdpi.com These catalysts, upon irradiation with visible light, can initiate radical-mediated cascade reactions, leading to the formation of phenanthridine (B189435) derivatives in moderate to good yields. bohrium.com The reactions are typically conducted under mild, metal-free conditions, often using air as a sustainable terminal oxidant. bohrium.commdpi.com

A general procedure for such a photocatalytic synthesis involves dissolving the 2-isocyanobiphenyl substrate, a photocatalyst like Rose Bengal, and a base such as 1,8-diazabicyclooctane (DBU) in a suitable solvent mixture, followed by irradiation with visible light (e.g., blue LEDs) at room temperature. mdpi.com The process is known to be dependent on light, as no reaction occurs in the dark. researchgate.net

The electronic properties of the substituents on the 2-isocyanobiphenyl scaffold can influence the reaction efficiency. Substrates with both electron-donating and electron-withdrawing groups have been shown to participate in the reaction, affording the corresponding phenanthridine products in varying yields. mdpi.com For instance, substrates bearing methyl or methoxy (B1213986) groups, as well as halogens, have been successfully cyclized. mdpi.com However, strongly electron-withdrawing groups like nitro groups may inhibit the reaction. mdpi.com

The following tables summarize the key findings from research on the photocatalytic synthesis of phenanthridines from 2-isocyanobiphenyls, a strategy potentially applicable to derivatives of this compound.

Table 1: Optimization of Reaction Conditions for Photocatalytic Phenanthridine Synthesis mdpi.com

| Entry | Photocatalyst | Base | Solvent | Yield (%) |

| 1 | Rose Bengal | DBU | MeCN/H₂O | 84 |

| 2 | Eosin Y | DBU | MeCN/H₂O | 61 |

| 3 | Fluorescein | DBU | MeCN/H₂O | Trace |

| 4 | Rhodamine B | DBU | MeCN/H₂O | Trace |

| 5 | Rose Bengal | Et₃N | MeCN/H₂O | < 84 |

| 6 | Rose Bengal | DABCO | MeCN/H₂O | < 84 |

| 7 | Rose Bengal | Na₂CO₃ | MeCN/H₂O | < 84 |

| 8 | Rose Bengal | K₂CO₃ | MeCN/H₂O | < 84 |

Reaction Conditions: 2-isocyanobiphenyl (0.2 mmol), photocatalyst (5 mol%), base (3.0 equiv), diphenylphosphine (B32561) oxide (3.0 equiv), solvent (1.18 mL), 30 W blue LED irradiation, room temperature, 5 h.

Table 2: Substrate Scope for Photocatalytic Phenanthridine Synthesis with Various Substituents mdpi.com

| Entry | Substrate (R² substituent) | Product | Yield (%) |

| 1 | H | 3aa | 84 |

| 2 | o-Me | 3ba | 74 |

| 3 | p-OMe | 3da | 78 |

| 4 | p-F | 3fa | 65 |

| 5 | p-Cl | 3ga | 61 |

| 6 | p-CF₃ | 3ia | 53 |

| 7 | p-NO₂ | 3na | Trace |

Reaction Conditions: Substrate (0.2 mmol), Rose Bengal (5 mol%), DBU (3.0 equiv), diphenylphosphine oxide (3.0 equiv), MeCN/H₂O, 30 W blue LED irradiation, room temperature, 5 h.

Mechanistic Organic Chemistry Studies of 2 Benzyl 4 Bromoaniline Transformations

Elucidation of Reaction Pathways and Intermediates

The study of 2-benzyl-4-bromoaniline and its transformations reveals intricate reaction pathways and the formation of various intermediates. A notable transformation is the unexpected rearrangement of 2-bromoaniline (B46623) to N,N-dibenzyl-4-bromoaniline under biphasic alkylation conditions with benzyl (B1604629) bromide. nih.govlookchem.com This rearrangement suggests a complex mechanistic route rather than a simple N-alkylation.

The proposed mechanism for this transformation involves several key steps and intermediates. nih.govlookchem.com Initially, benzylation of 2-bromoaniline produces N-benzyl-2-bromoaniline and hydrobromic acid (HBr). nih.govresearchgate.net The generated HBr plays a crucial role in the subsequent steps. It is proposed that the monobenzylated aniline (B41778) is the species from which an arenium cation is derived. nih.govresearchgate.net This is because dibenzylated anilines are expected to adopt a conformation that minimizes steric hindrance, twisting the nitrogen lone pair out of conjugation with the aromatic ring and thus reducing its ability to stabilize a cation. nih.govresearchgate.net

The N-benzyl-2-bromoaniline then reacts with HBr, leading to the formation of N-benzylaniline and molecular bromine (Br₂). nih.govresearchgate.net Subsequently, the more nucleophilic monobenzylanilines react with the generated Br₂ to form 4-bromo- and 2,4-dibromoaniline (B146533) intermediates. nih.govresearchgate.net The final step involves the benzylation of N-benzyl-4-bromoaniline to yield the final product, N,N-dibenzyl-4-bromoaniline. nih.govsigmaaldrich.com The enrichment of this 4-bromo isomer is attributed to a nitrogen conformation that diminishes the stabilization of the arenium cation, making it less susceptible to further bromoisomerization. nih.govsigmaaldrich.com

Experimental evidence supports this proposed pathway. For instance, subjecting mono- and dibenzyl-2-bromoaniline hydrohalide salts to the reaction conditions without additional benzyl bromide resulted in debenzylation, indicating that HBr can facilitate both debenzylation and benzylation, thereby providing a source of benzyl bromide. nih.gov Furthermore, the use of benzyl chloride instead of benzyl bromide did not lead to rearrangement, suggesting that the nature of the halide is critical and that HCl is not competent to induce this transformation. nih.govlookchem.com Similarly, the reaction of 2-chloroaniline (B154045) with benzyl bromide also failed to produce a rearranged product, likely due to the stronger C-Cl bond compared to the C-Br bond. nih.govlookchem.com

In other studies, this compound can be involved in various other reactions. For example, it can be synthesized and then utilized in further synthetic steps. The synthesis of N-benzyl-4-bromoaniline has been achieved through the condensation and subsequent reduction of 4-bromoaniline (B143363) and benzaldehyde (B42025). umich.edu It can also be a precursor for creating more complex molecules, such as azo-thiazolidinone derivatives, through diazotization and coupling reactions. researchgate.net

The following table summarizes the key proposed intermediates in the rearrangement of 2-bromoaniline to N,N-dibenzyl-4-bromoaniline:

| Intermediate | Role in the Reaction Pathway |

| N-benzyl-2-bromoaniline | Initial product of monobenzylation of 2-bromoaniline. nih.govresearchgate.net |

| Arenium cation | Formed from N-benzyl-2-bromoaniline, facilitating bromine migration. nih.govresearchgate.net |

| N-benzylaniline | Formed from the reaction of N-benzyl-2-bromoaniline with HBr. nih.govresearchgate.net |

| Molecular Bromine (Br₂) | Generated alongside N-benzylaniline, acts as the brominating agent. nih.govresearchgate.net |

| N-benzyl-4-bromoaniline | Formed by the bromination of N-benzylaniline and is the direct precursor to the final product. nih.govsigmaaldrich.com |

| 2,4-dibromoaniline intermediates | Potential byproducts formed during the bromination step. nih.govresearchgate.net |

Transition State Analysis and Reaction Energetics

Detailed computational studies on the transition state analysis and reaction energetics specifically for transformations of this compound are not extensively available in the provided search results. However, related studies on similar aniline systems offer insights into the energetic considerations of these reactions.

For the rearrangement of 2-bromoaniline to 4-bromoaniline derivatives, the stability of the arenium cation intermediate is a critical factor. The energy of the transition state leading to this intermediate will be influenced by the ability of the substituents on the aniline ring to stabilize the positive charge. The nitrogen's lone pair in monobenzylated aniline can effectively stabilize the arenium cation through resonance. nih.govresearchgate.net In contrast, the dibenzylated aniline is sterically hindered, which forces the nitrogen lone pair out of conjugation with the ring, thereby destabilizing the corresponding arenium cation and increasing the activation energy for its formation. nih.govresearchgate.net This difference in stability helps to explain why the monobenzylated species is the likely participant in the rearrangement.

The bond dissociation energies of the carbon-halogen bonds are also a key energetic factor. The observation that 2-chloroaniline does not undergo rearrangement under conditions where 2-bromoaniline does, is attributed to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond. lookchem.com This implies a higher activation energy for the cleavage of the C-Cl bond, making the rearrangement energetically unfavorable.

In the context of other reactions, such as the N-formylation of amines, computational studies have been used to elucidate reaction pathways. For instance, in the N-formylation of bromoaniline with CO₂ and hydrosilanes, the reaction kinetics can be monitored, and different mechanistic pathways can be proposed and evaluated based on their energetic favorability. acs.org

While specific energy values for the transition states in this compound transformations are not provided, the following table outlines the key energetic factors influencing these reactions based on analogous systems:

| Energetic Factor | Influence on Reaction |

| Arenium Cation Stability | Lower activation energy for rearrangement in monobenzylated vs. dibenzylated aniline due to better resonance stabilization. nih.govresearchgate.net |

| C-X Bond Dissociation Energy | Higher bond energy (e.g., C-Cl vs. C-Br) increases the activation energy for halogen migration, disfavoring rearrangement. lookchem.com |

| Steric Hindrance | Increased steric bulk around the nitrogen can alter the conformation and reduce the nucleophilicity and ability to stabilize intermediates. nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties. DFT methods are employed to determine optimized molecular geometries, electronic structures, and vibrational frequencies. researchgate.netacs.org Studies on related bromoaniline derivatives often utilize the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netbohrium.com

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate excited states, making it instrumental in predicting electronic absorption spectra (UV-Vis). researchgate.netjournalijar.com For 2-Benzyl-4-bromoaniline, TD-DFT calculations could elucidate the nature of its electronic transitions, identifying the orbitals involved and predicting the wavelengths of maximum absorption.

The electronic structure of a molecule is primarily described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. thaiscience.info

While specific calculations for this compound are not widely published, data from analogous compounds, such as 4-bromoaniline (B143363) hydrochloride, provide valuable context. The introduction of a benzyl (B1604629) group at the ortho position to the amine is expected to influence the electronic properties. The electron-donating nature of the amino group and the π-systems of the two aromatic rings would likely result in a HOMO that is delocalized across the bromoaniline ring. The LUMO is expected to have significant contributions from the antibonding orbitals of the phenyl and bromo-substituted rings.

Table 1: Comparative Frontier Molecular Orbital Energies of Related Aniline (B41778) Compounds

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Source |

|---|---|---|---|---|

| 4-bromoaniline (free base) | -6.1 | -0.9 | 5.2 | |

| 4-bromoaniline hydrochloride | -6.3 | -1.5 | 4.8 | |

| p-aminoaniline | - | - | 4.6019 | thaiscience.info |

This table is generated based on available data for related compounds to provide a comparative framework.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcomes of chemical reactions by analyzing the interactions between the FMOs of reacting species. numberanalytics.comwikipedia.org The theory posits that chemical reactions are favored when the HOMO of one molecule interacts effectively with the LUMO of another. wikipedia.org

In the context of this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles.

Electrophilic Attack: The distribution of the HOMO indicates the most probable sites for attack by an electrophile. For this molecule, the HOMO is expected to be concentrated on the electron-rich aniline ring, particularly at positions ortho and para to the activating amino group that are not already substituted.

Nucleophilic Attack: The distribution of the LUMO points to the most electrophilic sites susceptible to nucleophilic attack. This could involve the carbon atom attached to the bromine, suggesting potential for nucleophilic aromatic substitution, or other regions influenced by the electron-withdrawing nature of the substituents.

FMO theory is also essential for analyzing pericyclic reactions, where the symmetry of the frontier orbitals dictates the allowed reaction pathways under thermal or photochemical conditions. numberanalytics.comimperial.ac.uk

Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution across a molecule. uni-muenchen.de It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom due to its lone pair of electrons and across the π-electron clouds of the two aromatic rings. These are the primary sites for electrophilic interaction.

Positive Potential: Located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Neutral/Halogen-Bonding Region: The bromine atom would exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. uni-muenchen.dewisc.edufaccts.de This method allows for the quantitative analysis of intramolecular delocalization and stabilization energies. dergipark.org.trresearchgate.net

Key insights from an NBO analysis of this compound would include:

Hybridization: Determination of the sp hybridization of each atom and the composition of each bond.

Charge Delocalization: Quantifying the delocalization of electron density from the nitrogen lone pair and the benzyl group into the aromatic ring.

Hyperconjugative Interactions: The analysis reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. For instance, the interaction between the nitrogen lone pair (donor) and the antibonding π* orbitals of the benzene (B151609) ring (acceptor) would be quantified, providing a measure of the resonance effect. researchgate.net

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting transition states, and validating experimental observations. A relevant study investigated an unexpected rearrangement during the synthesis of N,N-dibenzyl-2-bromoaniline from 2-bromoaniline (B46623) and benzyl bromide. Instead of the expected product, the reaction yielded N,N-dibenzyl-4-bromoaniline, indicating a migration of the bromine atom from the ortho to the para position. nih.gov

The proposed mechanism for this rearrangement involves an intermolecular pathway, where an electrophilic bromine species is generated and subsequently attacks another aniline molecule. This hypothesis was supported by crossover experiments. nih.gov Computational modeling of this reaction could validate the proposed mechanism by:

Calculating the energies of the proposed intermediates and transition states.

Demonstrating the thermodynamic favorability of the 4-bromo isomer over the 2-bromo isomer.

Exploring the potential energy surface to confirm that the proposed pathway is the lowest in energy.

Such studies underscore the synergy between experimental and theoretical approaches in understanding complex chemical transformations. vaia.com

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in this compound, specifically the C-N bond and the C-C bond linking the benzyl group to the aniline ring, allows for rotational freedom. This results in the existence of multiple spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time, providing a dynamic picture of its behavior. acs.org MD simulations can reveal:

The preferred conformations of the molecule in different environments (e.g., in solution or in a protein binding site).

The flexibility of the molecular structure and the timescales of conformational changes.

The nature of interactions between the molecule and its surroundings.

While specific MD simulations for this compound are not documented in the searched literature, this technique has been applied to similar functionalized organic molecules to understand their interactions with biological targets and to aid in the design of new therapeutic agents. mdpi.commcgill.ca

Prediction of Spectroscopic Properties (IR, NMR)

There are no available published studies that provide theoretical predictions of the Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra for this compound based on computational methods such as Density Functional Theory (DFT). While theoretical calculations are a common practice for elucidating the vibrational modes and chemical shifts of novel compounds, such data for this compound has not been found in the public domain.

Nonlinear Optical (NLO) Properties Studies

No dedicated computational studies on the nonlinear optical (NLO) properties of this compound were identified in the searched literature. Investigations into the molecular hyperpolarizability and other NLO parameters, which are crucial for the development of new optical materials, have not been reported for this specific compound. Therefore, no data on its potential NLO response is available.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Benzyl-4-bromoaniline, providing insights into the proton and carbon environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the characterization of this compound. The chemical shifts (δ) in the spectra, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of N-benzyl-4-bromoaniline recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the 4-bromophenyl group typically appear as a multiplet between δ 7.14 and 7.53 ppm. rsc.org The protons of the benzyl (B1604629) group also resonate in this aromatic region. rsc.org A singlet observed around 4.32 ppm corresponds to the two protons of the methylene (B1212753) (-CH₂) group. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. For a related compound, N-benzyl-N-(4-methylbenzyl)aniline, the carbon signals are observed at δ = 148.2, 138.2, 136.8, 134.9, 131.9, 129.6, 128.9, 127.2, 126.7, 114.3, 108.7, 54.5, 54.3, and 21.2 ppm. rsc.org These shifts correspond to the various aromatic and aliphatic carbons within the molecule.

Interactive Data Table: Representative NMR Data for Benzyl-bromoaniline Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.14 - 7.53 | m | Aromatic Protons |

| ¹H | 4.32 | s | -CH₂- |

| ¹³C | 148.2 | C (Aromatic) | |

| ¹³C | 138.2 | C (Aromatic) | |

| ¹³C | 131.9 | C (Aromatic) | |

| ¹³C | 128.9 | C (Aromatic) | |

| ¹³C | 127.2 | C (Aromatic) | |

| ¹³C | 126.7 | C (Aromatic) | |

| ¹³C | 114.3 | C (Aromatic) | |

| ¹³C | 108.7 | C (Aromatic) | |

| ¹³C | 54.5 | -CH₂- |

Note: The table presents a compilation of typical chemical shifts observed for N-benzyl-4-bromoaniline and its closely related derivatives. The exact values may vary slightly depending on the specific experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to assign specific resonances to their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for definitively assigning the carbon signals based on their attached protons. For example, the methylene proton signal at ~4.32 ppm would show a cross-peak with the corresponding methylene carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduyoutube.com This technique is instrumental in piecing together the entire molecular structure by showing connections between different fragments, such as the correlation between the methylene protons and the carbons of both the benzyl and the 4-bromophenyl rings.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C₁₃H₁₂BrN. semanticscholar.orgamazonaws.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nsf.gov In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized, typically by protonation, to form [M+H]⁺ ions. nsf.govnih.gov This method is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. nih.gov

X-ray Crystallography

Single Crystal Structure Determination

The process involves growing a single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of the atoms can be determined. Automated routines are often used for data collection and initial structure solution, though manual refinement is crucial to address potential issues like pseudo-translation symmetry or disorder. iucr.org

Studies on similar structures, such as (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline, provide detailed crystallographic parameters. researchgate.net These analyses are fundamental for understanding the structural basis of the compound's physical and chemical properties.

Table 1: Example Crystallographic Data for a Related Bromoaniline Derivative ((E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄BrNO₂ |

| Molecular Weight | 320.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1323 (6) |

| b (Å) | 10.7406 (14) |

| c (Å) | 29.911 (4) |

| β (°) | 90.992 (8) |

| Volume (ų) | 1327.4 (3) |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. In this compound, these would include hydrogen bonds and π-stacking.

Hydrogen Bonding: The primary hydrogen bond donor in this compound is the amino (-NH₂) group. This group can form hydrogen bonds with electronegative atoms on neighboring molecules, such as the nitrogen of another amino group or the π-system of an aromatic ring. While the bromine atom is a weak hydrogen bond acceptor, weak C-H···Br interactions may also occur. In related structures, intermolecular N-H···N and N-H···S hydrogen bonds have been observed to stabilize the crystal lattice. researchgate.net Computational and experimental studies show that hydrogen bonding can influence the strength of other interactions, such as π-π stacking. rsc.org

π-Stacking: The two aromatic rings (the bromo-substituted aniline (B41778) ring and the benzyl ring) in the molecule are capable of π-π stacking interactions. These interactions, where the faces of the aromatic rings align, are a result of dispersion forces and electrostatic interactions. The geometry can be face-to-face or offset (parallel-displaced). uva.es The strength and geometry of these interactions are influenced by substituents on the rings. rsc.org In related benzylideneanilines, C-H···π interactions are also noted, where a hydrogen atom on one molecule interacts with the electron cloud of a phenyl ring on an adjacent molecule. iucr.orgresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts, providing a fingerprint of the interactions within the crystal. nih.govbohrium.com

Conformational Analysis in Solid State

Conformational analysis in the solid state examines the specific three-dimensional shape (conformation) that a molecule adopts within a crystal. For this compound, this involves the relative orientation of the benzyl group with respect to the 4-bromoaniline (B143363) moiety. The flexibility of the molecule is primarily around the C-C and C-N single bonds connecting the two rings.

In related benzylideneaniline (B1666777) structures, the two aromatic rings are typically not coplanar. The dihedral angle between the planes of the two rings is a key conformational descriptor. For example, in (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline, this angle is 43.69 (16)°. researchgate.net The solid-state conformation is a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular packing interactions. researchgate.net The presence of the bulky bromine atom and the benzyl group influences this final conformation. 'Bridge-flipped' isomerism, where the connecting atoms between two rings are reversed, is a known phenomenon in such systems and leads to different conformations and packing arrangements. researchgate.netstthomas.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic absorption peaks would be expected for the N-H, C-H, C=C, C-N, and C-Br bonds.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine (N-H) | Bend | 1590 - 1650 |

| C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 500 - 600 |

UV-Visible and Fluorescence Spectroscopy

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. youtube.com Molecules with conjugated π-systems, such as this compound, absorb ultraviolet (UV) or visible light, promoting electrons from a lower energy molecular orbital (like the HOMO) to a higher energy one (like the LUMO). The absorption spectrum is a plot of absorbance versus wavelength. msu.edu

For aniline and its derivatives, typical absorptions due to π → π* transitions are observed. The presence of the bromine atom (an auxochrome) and the benzyl group can cause a shift in the absorption maximum (λmax) compared to unsubstituted aniline. Studies on related bromoaniline derivatives show absorption maxima in the UV range. grafiati.comresearchgate.net For example, a reaction product of 4-bromoaniline with a diazotized reagent showed a maximum absorption at 478 nm, though this represents a much larger conjugated system. grafiati.com The exact λmax for this compound would need to be determined experimentally.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. youtube.com Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to fluoresce, it must have a rigid structure and de-excite radiatively rather than through non-radiative pathways. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). youtube.com While fluorescence studies have been conducted on various benzofuran (B130515) and other derivatives, specific fluorescence data for this compound is not commonly reported in the literature. researchgate.net

Future Research Directions and Emerging Trends in 2 Benzyl 4 Bromoaniline Chemistry

Development of More Sustainable Synthetic Routes

The traditional synthesis of substituted anilines often involves multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.netlibretexts.org Future research will undoubtedly focus on developing greener and more atom-economical methods for the synthesis of 2-benzyl-4-bromoaniline and its analogues.

Key areas of exploration will include:

Catalytic C-H Benzylation: Direct benzylation of 4-bromoaniline (B143363) at the ortho position using catalytic methods would represent a significant advancement. Research into transition metal catalysts (e.g., palladium, nickel, copper) or even metal-free catalytic systems could provide highly efficient and selective routes, minimizing the need for pre-functionalized starting materials. rsc.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without isolation of intermediates can greatly improve efficiency and reduce solvent usage. For instance, a one-pot reaction starting from simple precursors to construct the this compound core would be a highly desirable goal. rsc.orgnih.gov

Mechanochemical Synthesis: The use of mechanical force, such as ball milling, to drive chemical reactions offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. beilstein-journals.org Exploring the mechanochemical synthesis of this compound could lead to a more environmentally friendly and scalable process.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability. Adapting synthetic routes for this compound to flow chemistry could lead to higher yields and purity while minimizing waste.

A comparative look at potential sustainable methods is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Benzylation | High atom economy, reduced steps | Catalyst cost and stability, regioselectivity control |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Compatibility of reaction conditions |

| Mechanochemical Synthesis | Solvent-free, energy efficient | Scalability, reaction monitoring |

| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup cost, potential for clogging |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic and steric properties of this compound, with its nucleophilic amino group, benzyl (B1604629) substituent, and reactive bromine atom, make it a versatile substrate for exploring new chemical reactions.

Future research in this area could focus on:

Post-Synthetic Modification: Using the existing this compound scaffold as a platform, researchers can explore a wide range of transformations. The bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse functionalities. rsc.orgmdpi.com The amino group can be readily acylated, alkylated, or used as a directing group for further C-H functionalization of the aromatic ring. nih.gov

Unconventional Bond Activations: Investigating novel methods for activating the C-Br or C-N bonds could lead to unexpected and valuable transformations. For example, photoredox catalysis or electrochemistry could unlock new reaction pathways that are not accessible through traditional thermal methods. diva-portal.org

Rearrangement Reactions: Studies have shown that haloanilines can undergo unexpected rearrangements under certain conditions. nih.gov A systematic investigation into the potential for skeletal rearrangements of this compound derivatives could lead to the discovery of novel molecular scaffolds.

Domino and Cascade Reactions: The multiple reactive sites on the this compound molecule are ideal for designing domino or cascade reactions, where a single event triggers a series of subsequent transformations to rapidly build molecular complexity. rsc.org

Advanced Functional Material Development utilizing this compound Scaffolds

The inherent properties of the this compound core, such as its aromatic nature and potential for hydrogen bonding, make it an attractive building block for the development of advanced functional materials.

Promising areas for future research include:

Organic Light-Emitting Diodes (OLEDs): By incorporating this compound derivatives into larger conjugated systems, it may be possible to develop new materials for OLEDs with tunable emission properties.

Chemosensors: The amino group and the aromatic rings can act as binding sites for various analytes. acs.org By functionalizing the this compound scaffold with appropriate reporter groups, highly selective and sensitive chemosensors for detecting metal ions, anions, or neutral molecules could be developed.

Biologically Active Molecules: The aniline (B41778) and bromoaniline motifs are present in many pharmacologically active compounds. nih.govmdpi.com Derivatives of this compound could be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents. For instance, the related 2-benzyl-3,1-benzoxazin-4-one has shown activity against human lung cancer cells. mdpi.com

Liquid Crystals: The rigid, anisotropic structure of certain this compound derivatives could lead to the development of novel liquid crystalline materials with applications in displays and optical devices.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Future directions include:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a novel transformation, including the expected yield and potential side products. beilstein-journals.orgnih.gov This can save significant time and resources in the laboratory by prioritizing promising reaction conditions.

Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest synthetic routes to complex target molecules containing the this compound core, potentially uncovering novel and more efficient pathways.

Optimization of Reaction Conditions: ML algorithms can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize the yield and selectivity of a desired product. researchgate.net This is particularly valuable for complex multi-parameter optimizations.

De Novo Design of Functional Molecules: Generative models in AI can be used to design new molecules with desired properties, such as specific biological activities or material characteristics, based on the this compound scaffold.

The synergy between experimental chemistry and computational modeling will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. How can researchers validate the compound’s purity for in vitro toxicology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|